N,N-dimethyl-1,2-oxazole-4-carbothioamide
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Overview
Description
Dimethyl-1,2-oxazole-4-carbothioamide is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol It is known for its unique structure, which includes an oxazole ring and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-1,2-oxazole-4-carbothioamide typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of dimethyl-1,2-oxazole-4-carbothioamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-1,2-oxazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carbothioamide group into other functional groups, such as amines.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of substituted oxazole compounds .
Scientific Research Applications
Dimethyl-1,2-oxazole-4-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl-1,2-oxazole-4-carbothioamide involves its interaction with specific molecular targets and pathways. The oxazole ring and carbothioamide group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl-1,2-oxazole-4-carbothioamide include:
- 3,5-Dimethyl-4-isoxazolecarbothioamide
- 4-Isoxazolecarbothioamide, 3,5-dimethyl-
Uniqueness
Dimethyl-1,2-oxazole-4-carbothioamide is unique due to its specific combination of an oxazole ring and a carbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C6H8N2OS |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N,N-dimethyl-1,2-oxazole-4-carbothioamide |
InChI |
InChI=1S/C6H8N2OS/c1-8(2)6(10)5-3-7-9-4-5/h3-4H,1-2H3 |
InChI Key |
IDOYDMRGXWLDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C1=CON=C1 |
Origin of Product |
United States |
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